molecular formula C15H21CrO6 B8038508 Chromium(3+) acetylacetonate

Chromium(3+) acetylacetonate

Cat. No.: B8038508
M. Wt: 349.32 g/mol
InChI Key: GMJCSPGGZSWVKI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Chromium(3+) acetylacetonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for hydrogenation and various organic solvents for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which chromium(3+) acetylacetonate exerts its effects is primarily through its ability to form stable coordination complexes. The acetylacetonate ligands bind to the chromium ion, forming a six-membered chelate ring. This structure allows the compound to participate in various catalytic and redox reactions by facilitating electron transfer processes .

Comparison with Similar Compounds

Chromium(3+) acetylacetonate can be compared with other metal acetylacetonates, such as:

  • Aluminum(3+) acetylacetonate
  • Manganese(3+) acetylacetonate
  • Cobalt(3+) acetylacetonate
  • Iron(3+) acetylacetonate
  • Vanadium(3+) acetylacetonate

What sets this compound apart is its unique combination of solubility in nonpolar solvents and paramagnetic properties, making it particularly useful in NMR spectroscopy and as a catalyst in specific reactions .

Properties

IUPAC Name

chromium(3+);pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H7O2.Cr/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJCSPGGZSWVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Cr+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21CrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17272-66-1 (Parent)
Record name Chromic acetylacetonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021679312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

349.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21679-31-2
Record name Tris(acetylacetonato)chromium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21679-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chromic acetylacetonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021679312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chromium(3+) acetylacetonate
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Chromium(3+) acetylacetonate
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Chromium(3+) acetylacetonate
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Chromium(3+) acetylacetonate
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